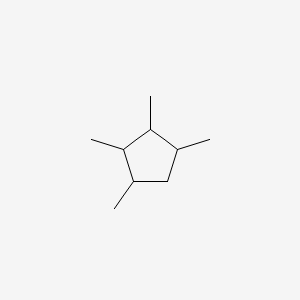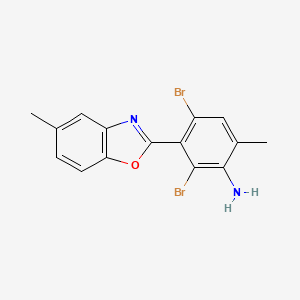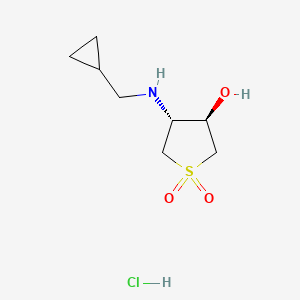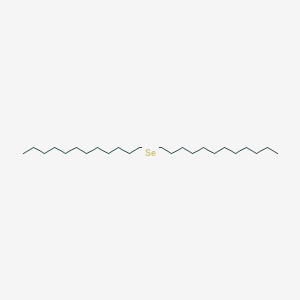
Didodecyl selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl selenide is an organoselenium compound characterized by the presence of selenium atoms bonded to two dodecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didodecyl selenide can be synthesized through the reaction of sodium selenide with dodecyl bromide. The process involves the reduction of selenium powder with sodium borohydride to form sodium selenide, which is then reacted with dodecyl bromide in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Didodecyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) to form selenoxides.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halides under appropriate conditions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and substituted organoselenium compounds .
Wissenschaftliche Forschungsanwendungen
Didodecyl selenide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Wirkmechanismus
The mechanism of action of didodecyl selenide involves its interaction with cellular thioredoxin reductase, an enzyme that plays a key role in maintaining cellular redox balance. By enhancing the activity of thioredoxin reductase, this compound helps regulate oxidative stress and promotes cell survival . Additionally, its redox-switchable properties allow it to modulate cell adhesion and detachment, making it useful in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl diselenide
- Dibutyl selenide
- Diethyl selenide
Comparison: Didodecyl selenide is unique due to its long alkyl chains, which impart distinct hydrophobic properties compared to shorter-chain selenides like dibutyl selenide and diethyl selenide. This hydrophobicity makes this compound particularly useful in applications requiring redox-switchable surface wettability .
Eigenschaften
CAS-Nummer |
5819-01-2 |
|---|---|
Molekularformel |
C24H50Se |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
1-dodecylselanyldodecane |
InChI |
InChI=1S/C24H50Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
KUUNNVBBPBDFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Se]CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



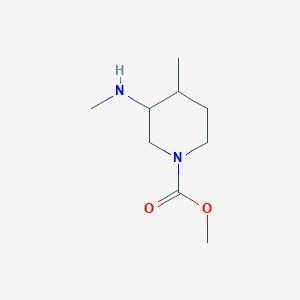
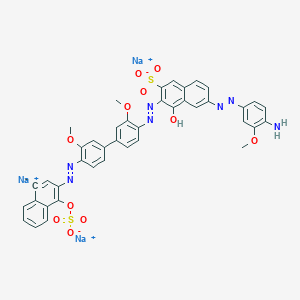
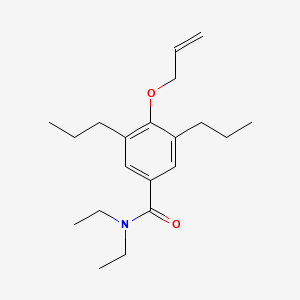
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)


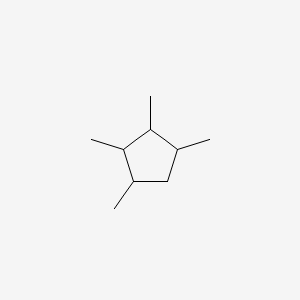
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
